N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide
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Overview
Description
N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
- Formation of the hexahydro-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin core through cyclization reactions.
- Introduction of the acetyl-piperidinyl group via nucleophilic substitution.
- Attachment of the naphthalenecarboxamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]acetamide
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
Uniqueness
N-[(1R,5S)-3-(1-Acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-11-yl]-2-naphthalenecarboxamide is unique due to its complex structure, which combines multiple functional groups and a rigid core
Properties
Molecular Formula |
C29H32N4O3 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
N-[(1R,9S)-11-(1-acetylpiperidin-4-yl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-3-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C29H32N4O3/c1-19(34)31-12-10-25(11-13-31)32-16-20-14-24(18-32)28-26(8-9-27(35)33(28)17-20)30-29(36)23-7-6-21-4-2-3-5-22(21)15-23/h2-9,15,20,24-25H,10-14,16-18H2,1H3,(H,30,36)/t20-,24+/m0/s1 |
InChI Key |
YYDMMNYQABLJDZ-GBXCKJPGSA-N |
Isomeric SMILES |
CC(=O)N1CCC(CC1)N2C[C@@H]3C[C@H](C2)C4=C(C=CC(=O)N4C3)NC(=O)C5=CC6=CC=CC=C6C=C5 |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CC3CC(C2)C4=C(C=CC(=O)N4C3)NC(=O)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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